![molecular formula C6H3ClN2S B015048 4-Chlor-Thieno[2,3-d]pyrimidin CAS No. 14080-59-2](/img/structure/B15048.png)
4-Chlor-Thieno[2,3-d]pyrimidin
Übersicht
Beschreibung
4-Chlorothieno[2,3-d]pyrimidine is an organic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids .
Wissenschaftliche Forschungsanwendungen
4-Chlorothieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential treatment for viral infections.
Industry: Utilized in the development of new materials with specific electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorothieno[2,3-d]pyrimidine typically involves multiple steps. One common method starts with the Gewald reaction, which forms 2-aminothiophenes. These intermediates are then subjected to cyclization to form the thienopyrimidine core. The final steps involve chlorination to introduce the chlorine atom at the 4-position .
Industrial Production Methods: Industrial production of 4-Chlorothieno[2,3-d]pyrimidine follows similar synthetic routes but is optimized for scalability and cost-effectiveness. The process involves standard laboratory equipment and avoids the use of chromatography for purification, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chlorothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles.
Cyclization Reactions: Formation of fused ring systems by reacting with other heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.
Cyclization Reactions: Often require catalysts like palladium or copper and are conducted under elevated temperatures.
Major Products:
- Substituted thienopyrimidines with various functional groups depending on the nucleophile used.
- Fused heterocyclic compounds with potential biological activities .
Wirkmechanismus
The mechanism of action of 4-Chlorothieno[2,3-d]pyrimidine involves its interaction with various molecular targets:
Molecular Targets: It can inhibit enzymes such as kinases and proteases, which are involved in cell signaling pathways.
Pathways Involved: The compound may interfere with pathways related to cell proliferation and apoptosis, making it a candidate for anticancer research.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-Chlorothieno[2,3-d]pyrimidine: Similar in structure but with a bromine atom at the 6-position.
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a carboxylic acid group instead of a chlorine atom.
Uniqueness: 4-Chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its chlorine atom at the 4-position makes it a versatile intermediate for further functionalization .
Eigenschaften
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-59-2 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic routes to obtain 4-Chlorothieno[2,3-d]pyrimidine?
A1: Several synthetic approaches have been reported. One common method involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using phosphoryl chloride []. Microwave-assisted synthesis has also proven effective, enabling the preparation of 4-chlorothieno[2,3-d]pyrimidines from 4-hydroxythieno[2,3-d]pyrimidines using phosphorus oxychloride under microwave irradiation [, , ]. Another approach involves the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into a key intermediate, 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, which can be further reacted to obtain desired derivatives [].
Q2: What are the primary applications of 4-Chlorothieno[2,3-d]pyrimidine in organic synthesis?
A2: 4-Chlorothieno[2,3-d]pyrimidine serves as a versatile building block in organic synthesis. It acts as a key intermediate in the synthesis of various biologically active compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse substituents []. This property makes it valuable for creating libraries of compounds with potential pharmaceutical applications, particularly as inhibitors of protein kinase CK2 [] and as antifolates [].
Q3: Can 4-Chlorothieno[2,3-d]pyrimidine be used in metal-catalyzed cross-coupling reactions?
A3: Yes, research has demonstrated its use in palladium-catalyzed cross-coupling reactions. Specifically, the Pd/C–CuI–PPh3 catalytic system efficiently facilitates C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes. This reaction offers a selective route to synthesize 4-alkynylthieno[2,3-d]pyrimidines, minimizing unwanted side reactions like C–O bond formation with solvents like methanol [].
Q4: Have any unexpected reactions been observed with 4-Chlorothieno[2,3-d]pyrimidine?
A4: Interestingly, unexpected C–O bond formation has been observed during Suzuki coupling reactions involving 4-chlorothieno[2,3-d]pyrimidines [, ]. This unforeseen reactivity highlights the importance of careful reaction optimization and the need to consider potential side reactions when working with this compound.
Q5: What biological activities have been associated with 4-Chlorothieno[2,3-d]pyrimidine derivatives?
A5: Derivatives of 4-Chlorothieno[2,3-d]pyrimidine have shown promising results in various biological assays. They exhibit antifungal activity against Piricularia oryzae and have demonstrated preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew in pot tests []. Notably, some synthesized derivatives have also shown cytotoxic activity against different human cancer cell lines in vitro [, ].
Q6: Are there any specific structural features of 4-Chlorothieno[2,3-d]pyrimidine derivatives that contribute to their biological activity?
A6: Research suggests that the nature of the substituents at the 4-position significantly influences the biological activity of these derivatives. For instance, incorporating bulky groups like tert-butyl and chloro substituents has been linked to enhanced cytotoxicity [].
Q7: What is the significance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry?
A7: The thieno[2,3-d]pyrimidine ring system is recognized as a bioisostere of the quinazoline moiety, a common structural feature in many drugs []. This similarity makes thieno[2,3-d]pyrimidines attractive targets for drug discovery, particularly in developing anticancer agents, as they may exhibit similar biological activities to established quinazoline-based drugs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,3-Diphenyl-5,8-diaminopyrazino[2,3-D]pyridazine](/img/structure/B14965.png)
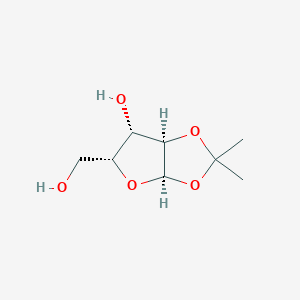
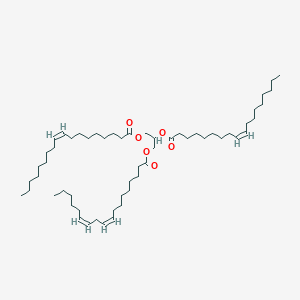
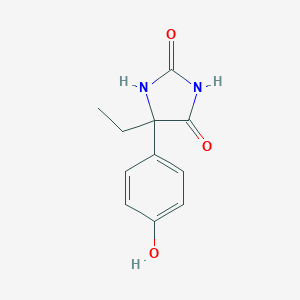

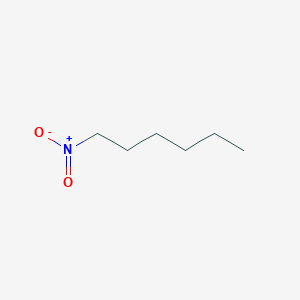
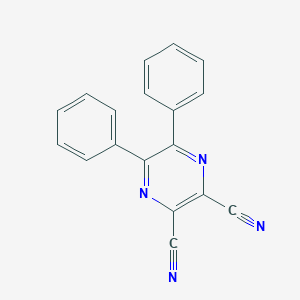
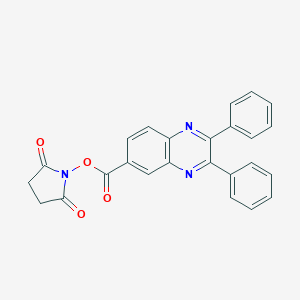
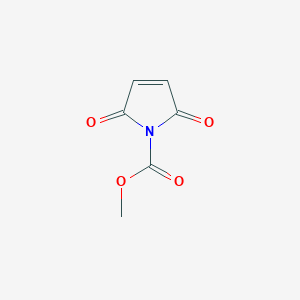

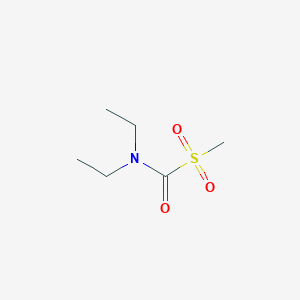
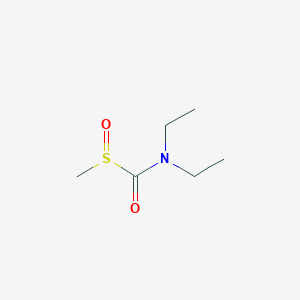
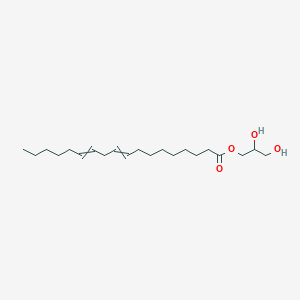
![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)
